molecular formula C11H12IN B12440847 2-Tert-butyl-4-iodobenzonitrile

2-Tert-butyl-4-iodobenzonitrile

Cat. No.: B12440847
M. Wt: 285.12 g/mol
InChI Key: UMTYSWRJESLVPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-iodobenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 2-tert-butylbenzonitrile using iodine and a suitable oxidizing agent . The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like cesium fluoride (CsF) to promote the halogen exchange reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-tert-butyl-4-azidobenzonitrile .

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tert-butyl group. These functional groups influence the compound’s reactivity and interaction with other molecules . The iodine atom, being a good leaving group, facilitates substitution reactions, while the tert-butyl group provides steric hindrance that can affect the compound’s overall reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-4-iodobenzonitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, particularly nucleophilic substitutions .

Properties

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

2-tert-butyl-4-iodobenzonitrile

InChI

InChI=1S/C11H12IN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3

InChI Key

UMTYSWRJESLVPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)C#N

Origin of Product

United States

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